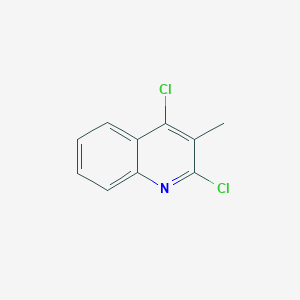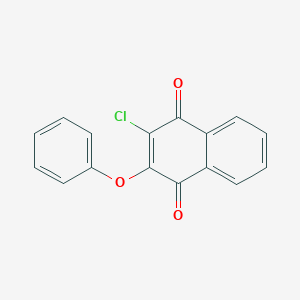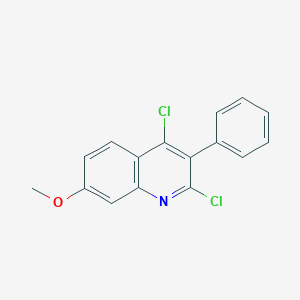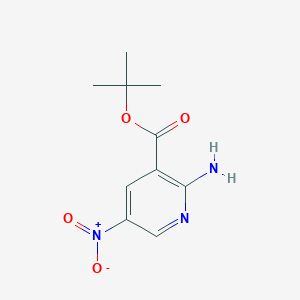
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester is a chemical compound that has been the subject of numerous scientific studies. Also known as TBN, it is a potent inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), which plays a critical role in the regulation of various physiological processes. TBN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
TBN exerts its effects through the inhibition of nitric oxide synthase (3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester), which is responsible for the production of nitric oxide (NO). NO is a key mediator of various physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting 3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester, TBN reduces the production of NO, leading to a reduction in inflammation, cancer cell proliferation, and neurodegeneration.
Biochemical and Physiological Effects:
TBN has been shown to have potent anti-inflammatory effects. In animal models of inflammation, TBN has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the infiltration of immune cells into inflamed tissues.
TBN has also been shown to have anti-cancer effects. In vitro studies have shown that TBN inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. TBN has also been shown to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using TBN in laboratory experiments is its potent inhibitory effects on nitric oxide synthase. This makes it a useful tool for studying the role of nitric oxide in various physiological processes. However, one limitation of using TBN is its potential toxicity. Studies have shown that TBN can cause liver damage in animals at high doses.
将来の方向性
There are numerous future directions for the study of TBN. One potential area of research is the development of TBN derivatives with improved potency and selectivity for specific isoforms of nitric oxide synthase. Another area of research is the development of TBN-based therapies for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the potential toxic effects of TBN and to identify strategies for mitigating these effects.
合成法
The synthesis of TBN involves the reaction of 2-amino-5-nitropyridine with tert-butyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to TBN by acidification.
科学的研究の応用
TBN has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that TBN has potent anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of nitric oxide, which is involved in the pathogenesis of various diseases.
特性
CAS番号 |
88312-66-7 |
|---|---|
製品名 |
3-Pyridinecarboxylic acid, 2-amino-5-nitro-, 1,1-dimethylethyl ester |
分子式 |
C10H13N3O4 |
分子量 |
239.23 g/mol |
IUPAC名 |
tert-butyl 2-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)7-4-6(13(15)16)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12) |
InChIキー |
JWBBINOQQUNVBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
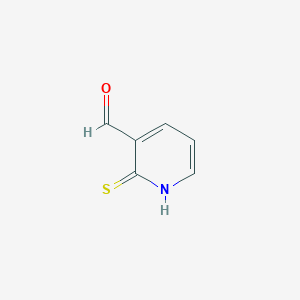
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
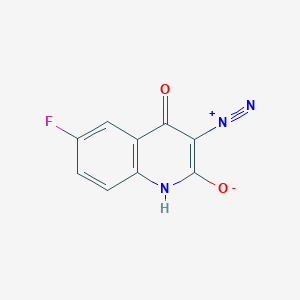
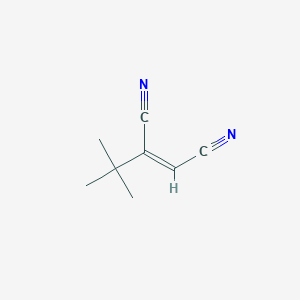
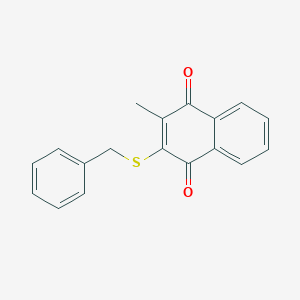
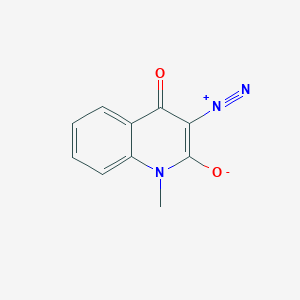
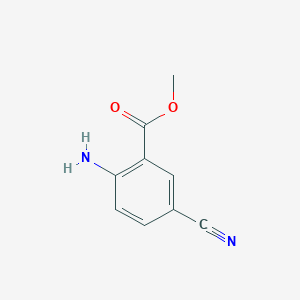
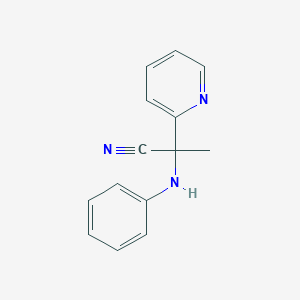
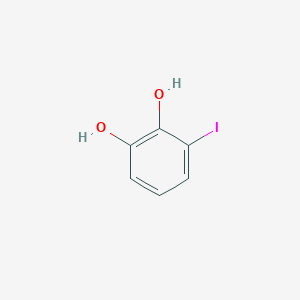
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
